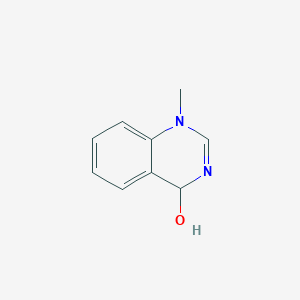
(R)-5-fluoro-6-methyl-2,3-dihydro-1H-inden-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-5-Fluor-6-methyl-2,3-dihydro-1H-inden-1-amin ist eine chirale Aminverbindung mit einer einzigartigen Struktur, die ein Fluoratom und eine Methylgruppe am Indan-Rückgrat umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (R)-5-Fluor-6-methyl-2,3-dihydro-1H-inden-1-amin umfasst typischerweise die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit der Herstellung des Indan-Rückgrats, was durch verschiedene Methoden wie Friedel-Crafts-Alkylierung oder Cyclisierungsreaktionen erreicht werden kann.
Fluorierung: Die Einführung des Fluoratoms erfolgt üblicherweise durch elektrophile Fluorierung mit Reagenzien wie Selectfluor oder N-Fluorbenzolsulfonimid.
Methylierung: Die Methylgruppe wird durch Alkylierungsreaktionen unter Verwendung von Methyliodid oder Dimethylsulfat eingeführt.
Amineinführung: Die Aminegruppe wird durch reduktive Aminierung oder nukleophile Substitutionsreaktionen eingeführt.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion von (R)-5-Fluor-6-methyl-2,3-dihydro-1H-inden-1-amin Folgendes umfassen:
Großtechnische Synthese: Einsatz von Durchflussreaktoren zur Gewährleistung konsistenter Reaktionsbedingungen und hoher Ausbeuten.
Katalyse: Einsatz chiraler Katalysatoren zur Gewährleistung der Produktion des gewünschten Enantiomers.
Reinigung: Verwendung von Techniken wie Kristallisation, Destillation und Chromatographie zur Reinigung des Endprodukts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-fluoro-6-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indane backbone, which can be achieved through various methods such as Friedel-Crafts alkylation or cyclization reactions.
Fluorination: Introduction of the fluorine atom is usually done via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Methylation: The methyl group is introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Amine Introduction: The amine group is introduced through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of ®-5-fluoro-6-methyl-2,3-dihydro-1H-inden-1-amine may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yields.
Catalysis: Employing chiral catalysts to ensure the production of the desired enantiomer.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(R)-5-Fluor-6-methyl-2,3-dihydro-1H-inden-1-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene Amin-Derivate umwandeln.
Substitution: Nukleophile Substitutionsreaktionen können das Fluoratom durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte
Oxidation: Bildung von Ketonen oder Aldehyden.
Reduktion: Bildung von sekundären oder tertiären Aminen.
Substitution: Bildung von substituierten Indan-Derivaten.
Wissenschaftliche Forschungsanwendungen
(R)-5-Fluor-6-methyl-2,3-dihydro-1H-inden-1-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Verwendet als Baustein für die Synthese pharmazeutischer Verbindungen.
Organische Synthese: Dient als Zwischenprodukt bei der Synthese komplexer organischer Moleküle.
Biologische Studien: Untersucht auf seine potenzielle biologische Aktivität und Interaktionen mit verschiedenen Enzymen und Rezeptoren.
Industrielle Anwendungen: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (R)-5-Fluor-6-methyl-2,3-dihydro-1H-inden-1-amin umfasst seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Das Fluoratom und die Aminegruppe spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen und beeinflussen die biologische Aktivität der Verbindung. Die beteiligten Wege können die Hemmung oder Aktivierung spezifischer Enzyme, die Modulation der Rezeptoraktivität oder die Wechselwirkung mit zellulären Signalwegen umfassen.
Wirkmechanismus
The mechanism of action of ®-5-fluoro-6-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the amine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(S)-5-Fluor-6-methyl-2,3-dihydro-1H-inden-1-amin: Das Enantiomer der Verbindung mit unterschiedlicher Stereochemie.
5-Fluor-2,3-dihydro-1H-inden-1-amin: Fehlt die Methylgruppe.
6-Methyl-2,3-dihydro-1H-inden-1-amin: Fehlt das Fluoratom.
Einzigartigkeit
(R)-5-Fluor-6-methyl-2,3-dihydro-1H-inden-1-amin ist einzigartig durch das Vorhandensein sowohl des Fluoratoms als auch der Methylgruppe, die zu seinen besonderen chemischen und biologischen Eigenschaften beitragen. Die chirale Natur der Verbindung trägt ebenfalls zu ihrer Einzigartigkeit bei, da das (R)-Enantiomer im Vergleich zum (S)-Enantiomer möglicherweise eine andere biologische Aktivität zeigt.
Eigenschaften
CAS-Nummer |
730980-45-7 |
|---|---|
Molekularformel |
C10H12FN |
Molekulargewicht |
165.21 g/mol |
IUPAC-Name |
(1R)-5-fluoro-6-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12FN/c1-6-4-8-7(5-9(6)11)2-3-10(8)12/h4-5,10H,2-3,12H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
WALRLMVOGSGDEX-SNVBAGLBSA-N |
Isomerische SMILES |
CC1=CC2=C(CC[C@H]2N)C=C1F |
Kanonische SMILES |
CC1=CC2=C(CCC2N)C=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11918561.png)

![5H-Indeno[5,6-b]furan](/img/structure/B11918583.png)

![2-Azaspiro[4.5]decan-8-amine](/img/structure/B11918598.png)




![7-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918640.png)
